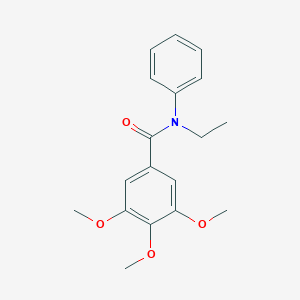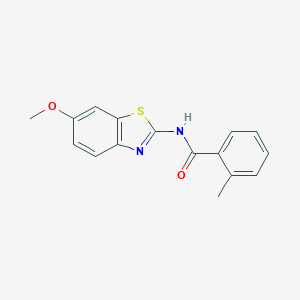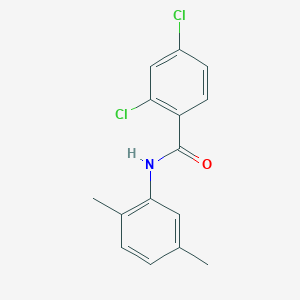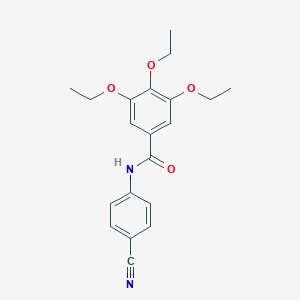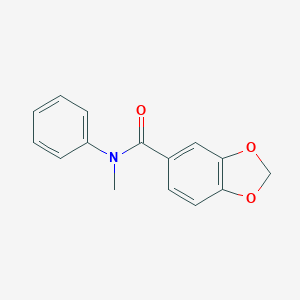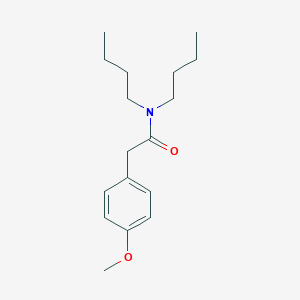![molecular formula C17H19N3O5S B263833 2-methylsulfanyl-5-(2,3,4-trimethoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B263833.png)
2-methylsulfanyl-5-(2,3,4-trimethoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methylsulfanyl-5-(2,3,4-trimethoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a tetrahydropyrido[2,3-d]pyrimidine derivative that exhibits a diverse range of biological activities, making it a promising candidate for drug design and development.
作用機序
The mechanism of action of 2-methylsulfanyl-5-(2,3,4-trimethoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione is not yet fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and proteins involved in cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
2-methylsulfanyl-5-(2,3,4-trimethoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione has been found to exhibit a diverse range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating various signaling pathways involved in programmed cell death. Additionally, it has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been reported to exhibit antibacterial and antifungal activities by disrupting the cell membranes of microorganisms.
実験室実験の利点と制限
One of the major advantages of 2-methylsulfanyl-5-(2,3,4-trimethoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione is its diverse range of biological activities, which makes it a promising candidate for drug design and development. Additionally, its synthesis method is relatively simple and can be easily scaled up for large-scale production. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for research on 2-methylsulfanyl-5-(2,3,4-trimethoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Additionally, more studies are needed to explore its potential applications in other fields such as agriculture and environmental science. Furthermore, there is a need for the development of more efficient synthesis methods that can improve the yield and purity of this compound.
合成法
The synthesis of 2-methylsulfanyl-5-(2,3,4-trimethoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione is achieved through a multi-step process. The first step involves the condensation of 2,3,4-trimethoxybenzaldehyde with 2-amino-4-methylthiophenol to form the corresponding Schiff base. This intermediate is then reacted with ethyl acetoacetate in the presence of acetic acid to yield the desired tetrahydropyrido[2,3-d]pyrimidine derivative.
科学的研究の応用
2-methylsulfanyl-5-(2,3,4-trimethoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of drug design and development. It has been shown to exhibit significant anticancer activity by inducing apoptosis in cancer cells. Additionally, it has also been found to possess anti-inflammatory, antibacterial, and antifungal properties.
特性
分子式 |
C17H19N3O5S |
|---|---|
分子量 |
377.4 g/mol |
IUPAC名 |
2-methylsulfanyl-5-(2,3,4-trimethoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C17H19N3O5S/c1-23-10-6-5-8(13(24-2)14(10)25-3)9-7-11(21)18-15-12(9)16(22)20-17(19-15)26-4/h5-6,9H,7H2,1-4H3,(H2,18,19,20,21,22) |
InChIキー |
FAVVITPCXLMYFV-UHFFFAOYSA-N |
異性体SMILES |
COC1=C(C(=C(C=C1)C2CC(=O)NC3=C2C(=O)N=C(N3)SC)OC)OC |
SMILES |
COC1=C(C(=C(C=C1)C2CC(=O)NC3=C2C(=O)N=C(N3)SC)OC)OC |
正規SMILES |
COC1=C(C(=C(C=C1)C2CC(=O)NC3=C2C(=O)N=C(N3)SC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({2-[(4-Chlorobenzyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B263751.png)
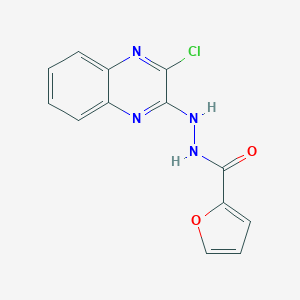
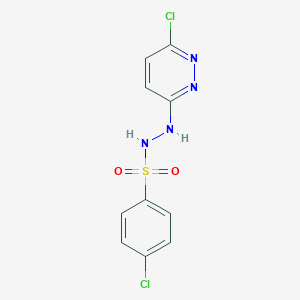
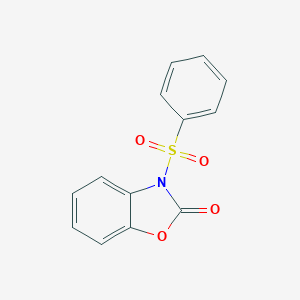
![6-chloro-1-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B263764.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B263765.png)

